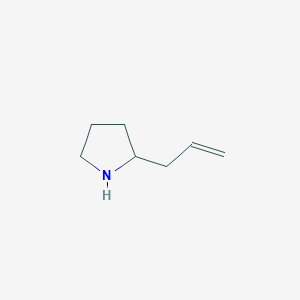

2-allylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQFTQHETVOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456482 | |

| Record name | Pyrrolidine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89656-36-0 | |

| Record name | Pyrrolidine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Structural & Functional Analysis: 1-Allylpyrrolidine vs. 2-Allylpyrrolidine

Executive Summary

This technical guide provides a rigorous comparison between 1-allylpyrrolidine (

-

1-Allylpyrrolidine is a tertiary amine, primarily used as a basic reagent or a "capped" intermediate. Its utility is limited by rapid metabolic

-dealkylation. -

This compound is a secondary amine containing a chiral center at the

-carbon. It is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for indolizidine alkaloids and peptidomimetics.

Part 1: Structural & Electronic Characterization

The position of the allyl group dictates the electronic environment of the nitrogen atom and the steric profile of the molecule.

Physicochemical Comparison

| Feature | 1-Allylpyrrolidine ( | This compound ( |

| Structure | Tertiary Amine | Secondary Amine |

| Chirality | Achiral | Chiral (C2 center) |

| Basicity (Predicted pKa) | ~10.2 (Lower due to steric/inductive effects) | ~11.0 (Closer to parent pyrrolidine) |

| Nucleophilicity | Moderate (Sterically hindered N) | High (Unencumbered N-H) |

| Boiling Point | 128–130 °C | ~140–145 °C (Estimated due to H-bonding) |

| CAS Number | 24420-11-9 | 72235-39-1 (Racemic) / 115997-59-6 (S) |

Stereoelectronic Visualization

The following diagram illustrates the structural divergence and electronic availability of the nitrogen lone pair.

Figure 1: Stereoelectronic and functional divergence between N-allyl and C-allyl isomers.

Part 2: Synthetic Methodologies

The synthesis of these isomers highlights the difference between "commodity chemical" production and "stereoselective synthesis."

Synthesis of 1-Allylpyrrolidine (Commodity)

This is a standard

-

Mechanism: Nucleophilic attack of pyrrolidine nitrogen on allyl bromide.

-

Challenges: Over-alkylation to the quaternary ammonium salt (prevented by controlling stoichiometry).

Synthesis of this compound (High-Value)

Synthesizing the C-isomer requires breaking C-H bonds or cyclization strategies. The most authoritative method for the chiral scaffold is the Beak

The Beak Protocol (Mechanistic Insight)

-

Deprotonation:

-BuLi removes the pro-S proton at the -

Chiral Ligand: (-)-Sparteine complexes with Lithium, creating a chiral environment that stabilizes the lithiated intermediate.

-

Substitution: The organolithium species attacks the allyl electrophile with retention of configuration (usually) or inversion depending on the precise mechanism, yielding enantioenriched this compound after Boc-deprotection.

Figure 2: Divergent synthetic pathways. The C-isomer requires cryogenic, asymmetric organometallic chemistry.

Part 3: Reactivity Profile & Drug Design Utility

Ring-Closing Metathesis (RCM)

Both isomers are excellent substrates for Grubbs-catalyzed RCM, but they yield vastly different scaffolds.

-

1-Allylpyrrolidine Pathway: If the pyrrolidine ring contains a second alkene (e.g., at C2), RCM yields bicyclic bridged systems or medium-sized rings (azocines).

-

This compound Pathway: If the Nitrogen is acylated with an acrylate or allyl group, RCM yields indolizidines or pyrrolizidines . This is the primary route to alkaloids like tashiromine or coniceine analogs.

Metabolic Stability (ADME)

-

N-Allyl Vulnerability: The N-allyl group is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4) rapidly epoxidize the alkene or hydroxylate the

-carbon, leading to -

C-Allyl Stability: The 2-allyl group is metabolically more robust. While the alkene can still be epoxidized, the carbon skeleton remains intact. Furthermore, the secondary amine allows for the attachment of polar "warheads" or solubilizing groups, making it a superior scaffold for Lead Optimization.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Allylpyrrolidine

A robust, self-validating protocol for generating the tertiary amine.

Reagents: Pyrrolidine (1.0 eq), Allyl Bromide (1.1 eq),

-

Setup: Charge a round-bottom flask with anhydrous MeCN (0.5 M concentration relative to pyrrolidine) and finely ground anhydrous

. -

Addition: Add pyrrolidine and cool the suspension to 0°C.

-

Alkylation: Add allyl bromide dropwise over 20 minutes. The exotherm indicates reaction initiation.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Validation: TLC (SiO2, 10% MeOH/DCM) should show disappearance of pyrrolidine (ninhydrin stain) and appearance of a UV-active spot (if co-spotted) or Iodine-active spot.

-

-

Workup: Filter off solids (

and excess carbonate). Concentrate the filtrate. -

Purification: Distillation is preferred over column chromatography due to the volatility and basicity of the amine. Collect fraction boiling at ~128°C.

Protocol B: Asymmetric Synthesis of (S)-2-Allyl-N-Boc-pyrrolidine

Based on the method of Beak and O'Brien [1, 2].

Reagents:

-

Cryogenic Setup: Flame-dry a Schlenk flask under Argon. Add (-)-sparteine and anhydrous

. Cool to -78°C. -

Lithiation: Add

-BuLi (1.4 M in cyclohexane) dropwise. Stir for 15 minutes to form the chiral base complex. -

Deprotonation: Add a solution of

-Boc-pyrrolidine in-

Critical Step: Stir at -78°C for 4-5 hours. The enantioselectivity is determined here.

-

-

Trapping: Add allyl bromide (optionally with CuCN/LiCl catalyst for higher yields) dropwise.

-

Quench: Stir for 3 hours at -78°C, then allow to warm to room temperature overnight. Quench with saturated

. -

Validation: Chiral HPLC or GC is required to determine the Enantiomeric Ratio (ER). Standard ER is >90:10.[1]

References

-

Beak, P., & Lee, W. K. (1990).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. [Link] -

Bilke, J. L., & O'Brien, P. (2008). On the Two-Ligand Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine. The Journal of Organic Chemistry. [Link]

-

Kim, G., et al. (2000). Synthesis of Enantiopure Pyrrolidine and Piperidine Derivatives via Ring Closing Metathesis.[2] Tetrahedron Letters. [Link][2]

-

Riener, M., et al. (2014). Synthesis of Chiral 2-Substituted Pyrrolidines. Monatshefte für Chemie. [Link]

-

PubChem Compound Summary. (2024). 1-Allylpyrrolidine (CID 558434). [Link]

Sources

An In-Depth Technical Guide to (S)-2-Allylpyrrolidine: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines in Chemical Innovation

The pyrrolidine ring is a foundational scaffold in a vast array of biologically active molecules and pharmaceuticals.[1] Its rigid, five-membered structure provides a three-dimensional framework that is crucial for specific molecular interactions. When substituted, the pyrrolidine ring can introduce stereogenic centers, leading to chiral molecules with distinct biological activities. (S)-2-Allylpyrrolidine, a chiral derivative of this important heterocycle, has emerged as a valuable building block in asymmetric synthesis, offering a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-2-Allylpyrrolidine, with a focus on its role in modern drug discovery and development.

It is important to note that the CAS number 129704-91-2, sometimes associated with this compound, actually corresponds to (S)-2-allylpyrrolidine-2-carboxylic acid hydrochloride.[2] The correct CAS number for (S)-2-allylpyrrolidine hydrochloride is 197230-28-7.[3] This guide will focus on the non-carboxylated amine, (S)-2-allylpyrrolidine.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the free base of (S)-2-allylpyrrolidine is not widely available in commercial databases. However, based on the properties of its hydrochloride salt and related pyrrolidine derivatives, the following characteristics can be inferred.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | N/A |

| Molecular Weight | 111.18 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid | N/A |

| Boiling Point | Not reported | N/A |

| Density | Not reported | N/A |

| Optical Rotation | Expected to be levorotatory based on the (S)-configuration | N/A |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, with distinct multiplets due to their diastereotopic nature. The allyl group would exhibit signals corresponding to the vinyl protons (typically in the 5-6 ppm region) and the methylene protons adjacent to the double bond. The proton at the chiral center (C2) would likely appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the aliphatic pyrrolidine ring carbons and the sp² and sp³ carbons of the allyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 111, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the allyl group or fragmentation of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aliphatic and vinylic groups, as well as N-H stretching and bending vibrations for the secondary amine. The C=C stretching of the allyl group would also be observable.

Synthesis of (S)-2-Allylpyrrolidine

The synthesis of enantiomerically pure (S)-2-allylpyrrolidine typically starts from the readily available and inexpensive chiral precursor, (S)-proline.[4] A common synthetic strategy involves the decarboxylation of an α-allylated proline derivative.

Experimental Protocol: A Representative Synthesis

The following is a generalized, multi-step protocol for the synthesis of (S)-2-allylpyrrolidine, based on established chemical transformations.

Step 1: N-Protection of (S)-Proline

-

Dissolve (S)-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous work-up and extract the N-protected proline into an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the product if necessary.

Step 2: α-Allylation of N-Protected (S)-Proline

-

Dissolve the N-protected (S)-proline in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

-

After a short stirring period, add allyl bromide to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an extractive work-up.

-

Purify the α-allylated product by column chromatography.

Step 3: Decarboxylation

-

Various methods can be employed for the decarboxylation of α-substituted amino acids.[5] One common method involves the Barton decarboxylation, which proceeds via a radical mechanism.

-

Alternatively, some modern decarboxylative coupling reactions can be utilized.[6]

Step 4: Deprotection

-

Dissolve the N-protected (S)-2-allylpyrrolidine in a suitable solvent.

-

For a Boc-protecting group, add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the acid and solvent under reduced pressure. If an acid salt is formed, it can be neutralized with a base to yield the free amine.

-

Purify the final product, (S)-2-allylpyrrolidine, by distillation or chromatography.

Applications in Asymmetric Synthesis and Drug Development

The synthetic utility of (S)-2-allylpyrrolidine stems from its dual functionality: a chiral secondary amine and a reactive allyl group. This combination makes it a valuable precursor for a variety of more complex chiral molecules.

1. Chiral Ligands for Asymmetric Catalysis:

The nitrogen atom of the pyrrolidine ring can coordinate to metal centers, making (S)-2-allylpyrrolidine and its derivatives excellent candidates for chiral ligands in asymmetric catalysis.[7] The stereochemistry of the pyrrolidine ring can effectively control the facial selectivity of reactions, leading to high enantiomeric excesses in the products. The allyl group can be further functionalized to fine-tune the steric and electronic properties of the ligand.

2. Synthesis of Bioactive Molecules and Natural Products:

The pyrrolidine scaffold is a common motif in a wide range of natural products and pharmaceuticals, including antiviral, anticancer, and antidiabetic agents.[8] (S)-2-Allylpyrrolidine serves as a versatile starting material for the synthesis of these complex molecules. The allyl group can participate in various chemical transformations, such as cross-metathesis, hydroboration-oxidation, and ozonolysis, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks.

3. Precursor for Novel Drug Candidates:

The unique three-dimensional structure and chemical reactivity of (S)-2-allylpyrrolidine make it an attractive scaffold for the design and synthesis of novel drug candidates. By modifying the pyrrolidine ring and the allyl side chain, medicinal chemists can create libraries of compounds for screening against various biological targets. The inherent chirality of the molecule is particularly advantageous, as it allows for the development of stereochemically pure drugs with improved efficacy and reduced side effects.

Safety and Handling

As with all chemicals, (S)-2-allylpyrrolidine should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

(S)-2-Allylpyrrolidine is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. Its ready accessibility from (S)-proline and the dual functionality of its chiral amine and allyl group provide a powerful platform for the construction of a wide range of complex and biologically active molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral synthons like (S)-2-allylpyrrolidine in both academic research and industrial applications is set to increase.

References

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 112, 132739. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). Molecules, 26(16), 4968. [Link]

-

C-Terminal Decarboxylation of Proline-Derived Building Blocks for Protein-Binding Peptides. (2024). Chemistry – A European Journal. [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2020). Al-Nahrain Journal of Science, 23(4), 5-12. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). International Journal of Molecular Sciences, 24(13), 11158. [Link]

-

Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. (2021). The Journal of Organic Chemistry, 86(5), 4255-4263. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. (1998). Journal of the Chemical Society, Perkin Transactions 1, (16), 2575-2580. [Link]

-

Decarboxylation-Driven Double Annulations: Innovative Multi-Component Reaction Pathways. (2025). Molecules, 30(8), 1583. [Link]

-

Preparation and structures of some new pyrrolidinido- and piperidinidoalanes and -aluminates. (1996). Journal of the Chemical Society, Dalton Transactions, (15), 3075-3080. [Link]

-

EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. (2024). ChemRxiv. [Link]

-

Altered glycine decarboxylation inhibition in isonicotinic Acid hydrazide-resistant mutant callus lines and in regenerated plants and seed progeny. (1981). Plant Physiology, 68(5), 1165-1169. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2021). BMC Chemistry, 15(1), 18. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Organic & Biomolecular Chemistry, 20(22), 4529-4546. [Link]

-

Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. (2015). The American Journal of Clinical Nutrition, 101(4), 779-787. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4968. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 129704-91-2|(S)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-2-allylpyrrolidine hydrochloride | 197230-28-7 [chemicalbook.com]

- 4. L-Proline - (S)-Pyrrolidine-2-carboxylic acid, L-Proline [sigmaaldrich.com]

- 5. C-Terminal Decarboxylation of Proline-Derived Building Blocks for Protein-Binding Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

C2-Substituted Pyrrolidines: Stereoselective Synthesis & Pharmacophore Integration

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 60 FDA-approved therapeutics. However, the C2-position represents a unique intersection of challenge and opportunity. It is the primary vector for controlling ring pucker (endo/exo envelope conformations), modulating pKa, and establishing specific vectoral contact with biological targets (e.g., DPP-4, HCV NS5A).

This guide moves beyond basic textbook synthesis. It focuses on the practical construction of chiral C2-substituted building blocks , contrasting classical chiral pool manipulation with modern asymmetric lithiation and C-H activation strategies.

Structural Significance: The C2 Vector

The biological utility of C2-substituted pyrrolidines stems from their ability to pre-organize the pyrrolidine ring into specific conformations. Unlike six-membered rings, the five-membered pyrrolidine ring undergoes rapid pseudorotation.

-

C2-Endo Pucker: Favored by electron-withdrawing groups or bulky substituents at C2 (e.g., Proline). This conformation often aligns the N-lone pair for specific hydrogen bonding interactions.

-

Vectoral Projection: Substituents at C2 project into specific sub-pockets of enzymes. In DPP-4 inhibitors (e.g., Vildagliptin), the C2-nitrile acts as a "warhead," forming a reversible covalent imidate adduct with the catalytic serine of the enzyme.

Synthetic Architectures: Three Dominant Routes

We categorize the access to these blocks into three distinct methodologies. Selection depends on the target enantiomer and the nature of the C2-substituent (heteroatom vs. carbon).

Route A: Chiral Pool Manipulation (L-Proline)

-

Mechanism: Derivatization of natural L-Proline.[1]

-

Pros: Low cost, 100% ee (starting material), scalable to kilogram quantities.

-

Cons: Limited to S-enantiomers (D-Proline is expensive); difficult to access quaternary C2 centers without loss of chirality; limited to carbonyl-based C2 substituents (esters, amides, alcohols).

Route B: Asymmetric -Lithiation (Beak-O'Brien Protocol)

-

Mechanism: Deprotonation of

-Boc-pyrrolidine using -

Pros: Access to non-natural substituents (aryl, alkyl, silyl); high enantioselectivity via dynamic thermodynamic resolution (DTR); access to both enantiomers (using (+)-sparteine surrogates).

-

Cons: Requires cryogenic conditions (-78°C); use of pyrophoric reagents.

Route C: Directed C(sp3)-H Activation

-

Mechanism: Pd-catalyzed functionalization using directing groups (e.g., 8-aminoquinoline).

-

Pros: Atom economy; no pre-functionalization required.

-

Cons: Often requires specific directing groups that must be installed and removed; C2 vs. C5 selectivity can be challenging.

Visualization: Strategic Decision Matrix

The following diagram maps the decision process for selecting the optimal synthetic route.

Caption: Decision tree for selecting synthetic routes based on substituent type and stereochemistry requirements.

Master Protocol: Asymmetric -Lithiation Substitution

This protocol is the "gold standard" for generating C2-aryl or C2-alkyl pyrrolidines that are inaccessible via L-Proline. It relies on the Beak-O'Brien methodology , utilizing the complexation between lithium and a chiral diamine to induce stereochemistry.

The Mechanism: Dynamic Thermodynamic Resolution

Unlike kinetic resolutions, this reaction relies on the equilibration of diastereomeric lithio-complexes. The

Experimental Workflow

Target: (S)-N-Boc-2-phenylpyrrolidine Scale: 10 mmol

Reagents & Setup

-

Substrate:

-Boc-pyrrolidine (1.71 g, 10 mmol). -

Base:

-BuLi (1.3 M in cyclohexane/hexane). Critical: Titrate before use. -

Ligand: (-)-Sparteine (1.2 eq) or O'Brien's (+)-sparteine surrogate for the opposite enantiomer.

-

Solvent: Anhydrous Et2O (THF promotes racemic background reaction).

-

Electrophile: Chlorotrimethylsilane (TMSCl) or Phenyl triflate (for arylation via transmetallation).

Step-by-Step Methodology

-

Ligand Complexation (The "Seed" Step):

-

Flame-dry a 100 mL Schlenk flask under Argon.

-

Add (-)-sparteine (2.8 g, 12 mmol) and anhydrous Et2O (30 mL).

-

Cool to -78°C (dry ice/acetone).

-

Add

-BuLi (12 mmol) dropwise. Stir for 15 minutes. -

Observation: No color change usually occurs here. This forms the chiral base complex.[3]

-

-

Deprotonation (The "Equilibration" Step):

-

Add

-Boc-pyrrolidine (10 mmol) dissolved in Et2O (5 mL) dropwise over 10 minutes. -

CRITICAL: Maintain temperature at -78°C.

-

Stir for 4 to 6 hours at -78°C.

-

Why? Short stir times (<1 hr) lead to lower ee% because the lithio-species has not fully equilibrated to the thermodynamic minimum.

-

-

Electrophilic Trapping:

-

Add the electrophile (e.g., TMSCl, 1.5 eq) in one portion.

-

Allow the reaction to warm slowly to room temperature overnight.

-

-

Workup & Validation:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in sparteine or Et2O. | Distill sparteine from CaH2; use fresh Na/Benzophenone distilled ether. |

| Low ee% | Deprotonation time too short. | Extend lithiation time to 6 hours to allow DTR equilibration. |

| Racemic Product | Temperature spike > -70°C. | Use internal thermometer; add reagents slowly down the flask wall. |

| No Reaction | Titrate |

Case Study: Vildagliptin (Galvus)

Vildagliptin illustrates the industrial application of Route A (Chiral Pool) . The drug is a DPP-4 inhibitor used for Type 2 Diabetes. The critical C2-cyano group is installed directly from the L-Proline amide.

Synthetic Pathway[5][6][7][8][9][10]

-

Acylation: L-Proline amide is reacted with chloroacetyl chloride.[1]

-

Dehydration: The primary amide is dehydrated to the nitrile using Trifluoroacetic Anhydride (TFAA) or POCl3. This locks the C2 stereochemistry.

-

Substitution: The chloroacetyl tail reacts with 3-amino-1-adamantanol.[5]

Pathway Visualization

Caption: Industrial synthesis of Vildagliptin highlighting the retention of C2-stereochemistry from L-Proline.

Pharmacological Relevance

The C2-nitrile is not merely a substituent; it is the electrophile that traps the active site Serine-630 of DPP-4. The S-configuration is non-negotiable; the R-enantiomer is inactive (distorted binding pose). This necessitates the high-fidelity chiral pool approach over lithiation, which might introduce trace enantiomers.

Comparative Data: Method Selection

| Parameter | Chiral Pool (Route A) | Asymmetric Lithiation (Route B) | C-H Activation (Route C) |

| Substituent Scope | Carbonyls, Alcohols | Aryl, Alkyl, Silyl, Stannyl | Aryl (limited) |

| Stereocontrol | Perfect (Source dependent) | High (90-98% ee) | Moderate to High |

| Scalability | High (kg to tons) | Low to Medium (Cryogenic limit) | Medium |

| Atom Economy | Good | Poor (Stoichiometric ligand) | Excellent |

| Key Reference | J. Med.[5] Chem. (Vildagliptin) | J. Am. Chem. Soc. (Beak) | Org. Lett. (Pd-Cat) |

References

-

Asymmetric Lithiation (Seminal Work): Beak, P., & Kerrick, S. T. (1991).[3] "Asymmetric deprotonation and complexation-induced proximity effects: The enantioselective synthesis of 2-substituted pyrrolidines." Journal of the American Chemical Society.

-

Sparteine Surrogates: O'Brien, P., et al. (2010). "Diamine-Free Lithiation–Trapping of N-Boc Heterocycles." Organic Letters.

-

Vildagliptin Synthesis: "A Critical Account of Synthetic Approaches toward Vildagliptin." Organic Process Research & Development.

-

C-H Functionalization: "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines." Organic Letters.

-

Organocatalysis Applications: "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." MDPI Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

The 2-Allylpyrrolidine Scaffold: A Gateway to Bicyclic Alkaloids and Peptidomimetics

Executive Summary

The 2-allylpyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical junction point for the divergent synthesis of biologically active alkaloids, specifically indolizidines and pyrrolizidines . Unlike inert saturated heterocycles, the C2-allyl group functions as a versatile "chemical handle," enabling rapid structural complexity generation via Ring-Closing Metathesis (RCM), oxidative functionalization, and Pauson–Khand cycloadditions.

This guide details the strategic application of this compound in drug discovery, focusing on its role as a precursor for glycosidase inhibitors, GPCR ligands, and conformationally restricted peptidomimetics.

Structural & Synthetic Fundamentals

The utility of the this compound scaffold stems from its ability to bridge the gap between simple chiral pool materials (L-Proline) and complex bicyclic natural products.

Stereoselective Access

The stereochemistry at the C2 position is often defined early in the synthesis. Two primary routes dominate the literature:

-

Chiral Pool Manipulation: Starting from L-Proline , the carboxylate is reduced and homologated. Alternatively, ** anodic oxidation** of proline derivatives generates N-acyliminium ions, which undergo diastereoselective allylation.

-

Asymmetric Allylation: Reaction of N-Boc-pyrrolidine with sec-butyllithium followed by allyl bromide (often requiring sparteine for enantiocontrol) or the allylation of cyclic imides followed by reduction.

The "Allyl Handle" Versatility

The allyl group is not merely a hydrophobic substituent; it is a latent functional group.

-

Olefin Metathesis: The terminal alkene is primed for RCM to form 5,6-fused (indolizidine) or 5,5-fused (pyrrolizidine) systems.

-

Oxidative Cleavage: Ozonolysis or Lemieux-Johnson oxidation yields aldehydes, allowing for reductive amination or Wittig extensions.

-

Dihydroxylation: Upjohn dihydroxylation converts the allyl group into a 1,2-diol, mimicking the polyhydroxylated side chains of sugars (crucial for glycosidase inhibition).

Strategic Functionalization: The RCM Pathway

The most high-impact application of this compound is the synthesis of azabicyclic alkaloids via Ring-Closing Metathesis (RCM). This strategy allows for the rapid assembly of the indolizidine core found in bioactive natural products like (-)-swainsonine (an anticancer immunomodulator) and lentiginosine .

Mechanism of Action

The transformation involves N-alkylation of the this compound with an unsaturated halide (e.g., 4-bromo-1-butene), followed by treatment with a Ruthenium carbene complex (Grubbs I or II). The catalyst engages the two terminal alkenes, extruding ethylene and closing the second ring.

Visualization of the RCM Strategy

Figure 1: The Ring-Closing Metathesis (RCM) pathway converting the this compound scaffold into the indolizidine core.

Medicinal Chemistry Applications

Glycosidase Inhibitors (Iminosugars)

Polyhydroxylated indolizidines mimic the transition state of glycoside hydrolysis.

-

Target:

-Mannosidase and -

Mechanism: The protonated nitrogen of the pyrrolidine mimics the oxocarbenium ion of the sugar. The allyl group is oxidized to provide the necessary hydroxyl stereocenters.

-

Clinical Relevance: Analogues of Castanospermine and Swainsonine are investigated for antiviral activity (HIV, Dengue) and lysosomal storage disorders.

GPCR Ligands (Neurokinin-1 Antagonists)

The this compound core provides a rigid scaffold that orients pharmacophores (aryl rings) in specific vectors required for GPCR binding.

-

Application: NK1 receptor antagonists for chemotherapy-induced nausea and vomiting (CINV).

-

Design: The allyl group is often reduced to a propyl chain or cross-metathesized to attach distal aromatic rings, optimizing hydrophobic pocket occupancy.

Peptidomimetics

This compound serves as a Proline mimic .

-

Constraint: The allyl group can be "stapled" to a side chain of a nearby amino acid (via RCM) to lock a peptide into a specific helix or turn conformation, improving metabolic stability and binding affinity.

Experimental Protocol: Synthesis of Indolizidine Core

Objective: Synthesis of 1,2,3,5,8,8a-hexahydroindolizine via RCM of N-(but-3-enyl)-2-allylpyrrolidine.

Materials

-

This compound (1.0 eq)

-

4-Bromo-1-butene (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (MeCN, anhydrous)

-

Grubbs Catalyst, 2nd Generation (5 mol%)

-

Dichloromethane (DCM, anhydrous, degassed)

Step-by-Step Methodology

Step 1: N-Alkylation (Diene Formation)

-

Dissolve: In a flame-dried round-bottom flask, dissolve this compound (1.0 g, 9.0 mmol) in anhydrous MeCN (30 mL).

-

Add Base: Add finely ground

(2.48 g, 18.0 mmol). -

Alkylate: Add 4-bromo-1-butene (1.1 mL, 10.8 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (

C) under nitrogen atmosphere for 12 hours. Monitor via TLC (SiO2, 10% MeOH/DCM) for disappearance of starting amine. -

Workup: Cool to room temperature. Filter off solids. Concentrate the filtrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 4:1) to yield N-(but-3-enyl)-2-allylpyrrolidine as a clear oil.

Step 2: Ring-Closing Metathesis (RCM)

-

Prepare Solvent: Degas anhydrous DCM (100 mL) by sparging with argon for 15 minutes. Note: Oxygen poisons the Ruthenium catalyst.

-

Dissolve: Dissolve the diene precursor (from Step 1) in the degassed DCM. Concentration should be dilute (~0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add Grubbs 2nd Gen catalyst (5 mol%). The solution will turn a characteristic reddish-brown.

-

Reflux: Heat to reflux (

C) under argon for 4–8 hours. -

Quench: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO, 50 eq relative to catalyst) and stir for 12 hours to sequester the ruthenium.

-

Isolation: Filter through a pad of Celite. Concentrate the filtrate.

-

Purification: Purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1) to isolate the volatile indolizidine product.

Comparative Data: RCM Catalyst Efficiency

The choice of catalyst significantly impacts yield and reaction time for this compound cyclizations.

| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Comments |

| Grubbs I | 5-10 | 24-48 | 65-75 | Sensitive to steric bulk; lower tolerance for basic amines. |

| Grubbs II | 2-5 | 4-8 | 85-95 | High activity; thermally stable; excellent for hindered substrates. |

| Hoveyda-Grubbs II | 1-3 | 2-6 | >90 | Best for difficult closures; easy removal of catalyst byproducts. |

| Schrock Mo-Cat | 5-10 | 1-2 | 50-60 | Highly active but extremely sensitive to air/moisture; rarely used for simple amines. |

Divergent Synthesis Map

The following diagram illustrates how the single this compound scaffold diverges into multiple pharmacologically relevant classes.

Figure 2: Divergent synthetic utility of the this compound scaffold.[1]

References

-

Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

The Asymmetric Synthesis of Polyfunctional Pyrrolidine Alkaloids and Their Analogues. Source: ResearchGate URL:[2][3][4][5][6][Link]

-

Recent Insights About Pyrrolidine Core Skeletons in Pharmacology. Source: Frontiers in Pharmacology URL:[Link](Note: Link directs to PMC mirror for stability)

-

Synthesis of Enantioenriched 2,2-Disubstituted Pyrrolidines via Sequential Asymmetric Allylic Alkylation and Ring Contraction. Source: National Institutes of Health (NIH) URL:[Link]

-

Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. Source: ResearchGate / Wiley-VCH URL:[2][Link]

Sources

- 1. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Stereochemistry of 2-Allylpyrrolidine Derivatives: A Technical Guide

Executive Summary

The 2-allylpyrrolidine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical "linchpin" in the synthesis of peptidomimetics, HCV NS5A inhibitors (e.g., Daclatasvir), and fused bicyclic alkaloids (indolizidines). Its utility stems from the allyl group’s versatility—acting as a handle for Ring-Closing Metathesis (RCM), cross-coupling, or oxidative cleavage—and the pyrrolidine ring’s ability to impose rigid conformational constraints on peptide backbones.

However, the clinical success of these derivatives hinges on the precise control of the C2 stereocenter . Inversion or racemization at this position can lead to catastrophic loss of biological potency or off-target toxicity. This guide synthesizes the most robust, field-proven methodologies for establishing this stereocenter, prioritizing protocols that offer high enantiomeric ratios (er) and scalability.

Structural Fundamentals & Stereochemical Challenges

The C2 Stereocenter and Nitrogen Inversion

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of envelope conformations. The C2 substituent (allyl group) prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. However, the stereochemical integrity of this compound is complicated by the nitrogen atom.

-

N-Inversion: While nitrogen inversion is rapid at room temperature, N-acylation (e.g., N-Boc, N-Cbz) raises the inversion barrier, locking the conformation.

-

Rotameric Effects: In N-Boc-2-allylpyrrolidine, the tert-butyl group exhibits restricted rotation. At low temperatures (-78°C), this slow rotation can affect lithiation kinetics, a critical factor in asymmetric synthesis.

Enantiomers vs. Diastereomers

-

Enantioselective Synthesis: Required when building the ring from achiral precursors (e.g., via Beak’s lithiation). The target is usually the (S)-enantiomer, mimicking natural L-proline.

-

Diastereoselective Synthesis: Required when functionalizing an existing chiral pool material (e.g., L-Proline). The challenge here is 1,2-induction —directing the incoming allyl group anti or syn to existing substituents.

Synthetic Methodologies: The Decision Matrix

The choice of synthetic route depends heavily on the starting material availability and the required substitution pattern.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate origin.

Method A: Asymmetric Lithiation (The Beak Protocol)

This is the industry standard for generating enantiomerically enriched 2-allylpyrrolidines from achiral N-Boc-pyrrolidine. It relies on the complex-induced proximity effect (CIPE).

Mechanistic Insight

The reaction utilizes s-BuLi complexed with the chiral diamine (-)-sparteine .[1] This complex preferentially removes the pro-S proton at the C2 position.

-

The Lithiated Species: The resulting (S)-2-lithio-N-Boc-pyrrolidine is configurationally stable at -78°C.

-

Electrophilic Trapping: Direct alkylation with allyl bromide can lead to erosion of enantiomeric ratio (er) due to competing Single Electron Transfer (SET) mechanisms.

-

The Fix (Transmetalation): Transmetalating the lithium species to Zinc (using ZnCl2) or Copper (CuCN) before adding allyl bromide preserves the stereochemical integrity (er > 96:4).

Experimental Protocol: Synthesis of (S)-2-Allyl-N-Boc-pyrrolidine[2]

Reagents:

-

N-Boc-pyrrolidine (1.0 equiv)

-

s-BuLi (1.3 equiv, cyclohexane solution)

-

(-)-Sparteine (1.3 equiv)

-

ZnCl2 (1.0 equiv, 1M in ether)

-

Allyl bromide (1.5 equiv)

-

Solvent: Anhydrous diethyl ether (TBME is a greener alternative)

Step-by-Step Workflow:

-

Complex Formation: In a flame-dried flask under Argon, dissolve (-)-sparteine in Et2O. Cool to -78°C. Add s-BuLi dropwise. Stir for 15 minutes to form the chiral base complex.

-

Deprotonation: Add N-Boc-pyrrolidine dropwise (maintaining temp < -70°C). Stir for 4–5 hours at -78°C. Critical: The solution must remain clear; turbidity suggests aggregation or moisture ingress.

-

Transmetalation: Add ZnCl2 solution slowly. Stir for 30 minutes at -78°C. The solution may become cloudy (formation of organozinc species).

-

Allylation: Add allyl bromide.[2] Allow the mixture to warm slowly to room temperature overnight.

-

Workup: Quench with saturated NH4Cl. Extract with Et2O.[3]

-

Purification: Flash chromatography (Hexane/EtOAc).

Stereochemical Outcome: The reaction yields the (S)-enantiomer with retention of configuration relative to the lithiated intermediate. Expected er: 96:4 .[2]

Method B: N-Acyliminium Ion Chemistry

This method is preferred when starting from chiral pool materials (e.g., malic acid or tartaric acid derivatives) where the ring is already formed, and a substituent at C2 needs to be introduced diastereoselectively.

Mechanistic Insight

N-Acyliminium ions are highly reactive electrophiles generated in situ from

-

Lewis Acid Activation: BF3·OEt2 or TiCl4 ionizes the C2-alkoxy group.

-

Nucleophilic Attack: An allylsilane (e.g., allyltrimethylsilane) attacks the iminium ion.

-

Stereocontrol (The Template Effect): If the pyrrolidine has a substituent at C3 or C4 (e.g., a protected hydroxyl), the nucleophile will attack from the face anti to the bulky group to minimize steric strain (Woerpel model).

Data Comparison: Lewis Acid Effects

| Lewis Acid | Nucleophile | Solvent | Temp | Yield | Diastereoselectivity (trans:cis) |

| BF3·OEt2 | AllylTMS | CH2Cl2 | -78°C | 88% | 95:5 |

| TiCl4 | AllylTMS | CH2Cl2 | -78°C | 92% | 60:40 |

| SnCl4 | AllylTMS | CH2Cl2 | -78°C | 85% | 80:20 |

Table 1: Effect of Lewis Acid on the diastereoselective allylation of 3-silyloxy-N-acyliminium ions. BF3·OEt2 typically provides the best "trans" selectivity due to a tighter transition state.

Figure 2: Mechanism of N-acyliminium ion allylation. The planar cationic intermediate allows for stereocontrolled nucleophilic attack driven by existing ring substituents.

Applications in Drug Discovery[5][6]

HCV NS5A Inhibitors

The this compound motif is a direct precursor to the "anchors" used in symmetric HCV inhibitors like Daclatasvir . The allyl group is oxidatively cleaved (ozonolysis or OsO4/NaIO4) to an aldehyde, which is then condensed to form imidazole rings. The (S,S)-stereochemistry is non-negotiable for viral potency.

Peptidomimetics & RCM

In peptide engineering, this compound is often paired with an allyl-glycine residue. Ring-Closing Metathesis (RCM) between these two "handles" creates a "stapled peptide" or a macrocyclic constraint, locking the peptide in a bioactive

References

-

Beak, P., & Lee, W. K. (1989).[3]

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link -

Kerr, M. S., Read de Alaniz, J., & Rovis, T. (2002). Effect of Lewis Acid on the Diastereoselectivity of N-Acyliminium Ion Allylations. Journal of Organic Chemistry. Link

-

Campos, K. R., et al. (2006).

-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Link -

O'Brien, P. (1999). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Coldham, I., & Leonori, D. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles. Organic Letters. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: 2-Allylpyrrolidine as a Linchpin Scaffold in Alkaloid Synthesis

Strategic Importance: The "Latent" Functionality

In the architecture of complex alkaloids—specifically indolizidines (e.g., pumiliotoxins, tylohirsuticine) and pyrrolizidines (alexine)—the 2-allylpyrrolidine motif is not merely a structural feature; it is a strategic linchpin .

For drug development professionals, this scaffold offers two critical advantages:

-

The Quaternary Challenge: Many bioactive alkaloids possess a quaternary stereocenter at the C2 position. Constructing this enantioselectively is non-trivial due to steric congestion.

-

The Allyl Handle: The allyl group is a "chameleon" functionality. It serves as a pre-installed partner for Ring-Closing Metathesis (RCM) to fuse a second ring, or it can be oxidatively cleaved to an aldehyde for reductive amination.

This guide focuses on the most robust, scalable method for generating this scaffold with high enantiomeric excess (ee): Palladium-Catalyzed Decarboxylative Allylic Alkylation (DAA) .

Synthesis Strategy: Pd-Catalyzed Decarboxylative Allylic Alkylation (DAA)

While chiral pool methods (from L-proline) exist, they often suffer from fixed stoichiometry and long linear sequences. The DAA route, pioneered by the Stoltz and Trost groups, allows for the de novo construction of the C2 quaternary center from achiral lactams.

The Mechanistic Logic

The reaction proceeds via a Pd(0) catalyst that inserts into an allyl enol carbonate. This generates two key species in situ: an electron-rich enolate and an electrophilic

Visualization: The Catalytic Cycle

The following diagram illustrates the critical steps: Oxidative Addition, Decarboxylation (the driving force), and Asymmetric Allylation.

Figure 1: Catalytic cycle of Pd-Catalyzed Decarboxylative Allylic Alkylation. Note the irreversible decarboxylation step which prevents equilibrium and drives conversion.

Experimental Protocol: Enantioselective Synthesis of N-Boc-2-Allyl-2-Methylpyrrolidine

This protocol is adapted from high-precision methodologies (e.g., Stoltz et al.) and is designed for reproducibility in a pharmaceutical R&D setting.

Target Molecule: (S)-tert-butyl 2-allyl-2-methylpyrrolidine-1-carboxylate Precursor: tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate (converted to enol carbonate)

Phase 1: Preparation of the Allyl Enol Carbonate

Rationale: The enol carbonate locks the regioselectivity of the enolate.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Reagents: Charge with diisopropylamine (1.1 equiv) and anhydrous THF (0.2 M relative to substrate). Cool to -78 °C.

-

Base Generation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.

-

Enolization: Add the N-Boc-2-methylpyrrolidinone (1.0 equiv) in THF dropwise. Stir for 1 h at -78 °C.

-

Trapping: Add allyl chloroformate (1.2 equiv) rapidly.

-

Workup: Warm to room temperature (RT), quench with sat. NH₄Cl. Extract with Et₂O. Purify via flash chromatography (SiO₂, Hexanes/EtOAc).

-

Checkpoint: Verify product by ¹H NMR (Look for vinyl protons at ~5.9 ppm and carbonate protons).

-

Phase 2: The Asymmetric Allylation (The Critical Step)

Rationale: Use of a PHOX ligand is crucial for creating a tight chiral pocket around the Pd center.

Reagents Table:

| Component | Equiv/Conc. | Role | Notes |

| Allyl Enol Carbonate | 1.0 | Substrate | Dry thoroughly |

| Pd₂(dba)₃ | 2.5 mol% | Pre-catalyst | Source of Pd(0) |

| (S)-(CF₃)₃-t-Bu-PHOX | 6.25 mol% | Chiral Ligand | Electron-deficient ligands enhance rate |

| Toluene/Hexane (2:1) | 0.033 M | Solvent | Non-polar solvents tighten ion pairing |

Step-by-Step:

-

Glovebox/Schlenk: In a glovebox, weigh Pd₂(dba)₃ and the PHOX ligand into a flame-dried vial. Dissolve in the solvent mixture and stir for 30 min at 25 °C to generate the active catalyst (solution turns from purple to orange/yellow).

-

Reaction: Add the allyl enol carbonate substrate (dissolved in minimal solvent) to the catalyst mixture.

-

Monitoring: Stir at 25 °C. Monitor by TLC (disappearance of carbonate) or GC-MS. Reaction is typically complete in 12–24 hours.

-

Note: Gas evolution (CO₂) will be observed. Ensure proper venting if scaling up.

-

-

Quench: Filter through a small pad of silica gel to remove the catalyst. Rinse with Et₂O.

-

Purification: Concentrate and purify via column chromatography.

Validation Criteria:

-

Yield: Expect >85%.

-

Enantioselectivity: Determine by chiral HPLC (e.g., Chiralcel OD-H column). Expect >90% ee.[1][2]

Downstream Application: Indolizidine Construction[3]

Once the this compound core is synthesized, it serves as the scaffold for bicyclic alkaloids. The most common transformation is the Ring-Closing Metathesis (RCM) .

Workflow: this compound to Indolizidine Core

The allyl group acts as one "arm" of the metathesis. The second alkene is introduced via N-alkylation.

Figure 2: Divergent synthesis to Indolizidine alkaloids. The 2-allyl group provides the necessary carbons for the 6-membered ring fusion.

Troubleshooting & Optimization

Even with robust protocols, specific failure modes occur. Below is a diagnostic table based on field experience.

| Symptom | Probable Cause | Corrective Action |

| Low ee (<80%) | Solvent polarity too high | Switch to non-polar solvents (Hexane/Toluene). Polar solvents separate the ion pair, reducing ligand influence. |

| Protonation Product | Moisture in solvent | The enolate intermediate is highly basic. Ensure solvents are distilled from Na/Benzophenone or passed through activated alumina. |

| Low Conversion | Catalyst poisoning | Ensure the allyl enol carbonate is free of residual amine/base from the preparation step. |

| Isomerization | Pd-hydride formation | Avoid prolonged reaction times after conversion is complete; Pd-H species can isomerize the terminal alkene. |

References

-

Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society. [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

-

Numajiri, Y., et al. (2022). Synthesis of Enantioenriched 2,2-Disubstituted Pyrrolidines via Sequential Asymmetric Allylic Alkylation and Ring Contraction.[3][4][5] National Institutes of Health / PMC. [Link]

-

Reeves, C. M., et al. (2013). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines.[6] Organic Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-Allylpyrrolidine Alkaloids: A Technical Guide

Part 1: Executive Summary & Structural Significance

2-Allylpyrrolidine alkaloids represent a specialized subclass of the pyrrolidine alkaloid family. While less ubiquitous than their 2-alkyl or 2-aryl counterparts (such as nicotine or hygrine), the This compound motif serves as a critical pharmacophore in medicinal chemistry and a pivotal biosynthetic intermediate in the formation of bicyclic alkaloids (e.g., indolizidines and pyrrolizidines).

This guide dissects the biological activity of this scaffold, focusing on its role as a "privileged structure" in drug discovery—particularly for antifungal and neurological applications—and its presence in natural sources like Ruspolia plants and myrmecophilous ants.

The Pharmacophore: this compound

The core structure consists of a saturated five-membered nitrogen ring (pyrrolidine) substituted at the C2 position with an allyl group (

-

Chiral Versatility: The C2 stereocenter governs binding affinity. In many biological systems, the (

)-enantiomer (derived from L-proline) exhibits distinct activity profiles compared to the ( -

Reactive Handle: The allyl group is not merely a lipophilic appendage; it is a reactive "handle" for intracellular covalent modification or further metabolic cyclization (e.g., via ring-closing metathesis in vivo or in synthesis).

Part 2: Biological Activity Profile[1][2][3][4]

Antifungal Activity (Primary Therapeutic Potential)

Synthetic derivatives of this compound have emerged as potent antifungal agents, particularly against Candida albicans and Cryptococcus neoformans.

-

Mechanism of Action (MoA):

-

Membrane Permeabilization: The amphiphilic nature of N-alkylated 2-allylpyrrolidines allows them to insert into the fungal lipid bilayer. The allyl tail disrupts lipid packing, leading to leakage of intracellular ions (

) and cell death. -

Ergosterol Biosynthesis Interference: Structural similarity to high-energy carbocation intermediates in the sterol pathway suggests potential inhibition of

-reductase or

-

Neurological Modulation (nAChR Antagonism)

Like many pyrrolidine alkaloids (e.g., nornicotine), 2-allyl derivatives interact with nicotinic acetylcholine receptors (nAChRs).

-

Selectivity: The steric bulk of the allyl group at C2 often reduces agonist activity (compared to nicotine) and promotes non-competitive antagonism .

-

Binding Site: These alkaloids bind within the ion channel pore rather than the orthosteric acetylcholine binding site, blocking ion flow.

Cytotoxicity & Anti-Proliferative Effects[4][5]

-

Ruspolia Alkaloids: Natural alkaloids such as ruspolinone (found in Ruspolia hypercrateriformis) contain the pyrrolidine core. While ruspolinone itself is a 2-acetonyl derivative, synthetic 2-allyl analogues have shown cytotoxicity against specific cancer cell lines (e.g., HeLa, MCF-7) by inducing apoptosis via mitochondrial depolarization.

Part 3: Structure-Activity Relationships (SAR)

The biological efficacy of this compound alkaloids is tightly controlled by three structural vectors.

| Structural Vector | Modification | Biological Consequence |

| N-Substitution (R1) | Methyl / H | Small groups (H, Me) favor neurological activity (nAChR binding). |

| Long Alkyl Chain (C8-C12) | Drastically increases antifungal potency (MIC < 5 µg/mL) due to enhanced membrane insertion. | |

| C2-Allyl Group | Reduction to Propyl | Reduces metabolic stability; decreases antifungal activity (loss of |

| Epoxidation | Increases cytotoxicity (DNA alkylation potential). | |

| Ring Hydroxylation | C3/C4-OH (Polyhydroxylated) | Shifts activity toward glycosidase inhibition (anti-diabetic potential), reducing antimicrobial effects. |

Visualization: SAR Logic Flow

Caption: SAR decision tree showing how structural modifications shift the pharmacological profile from neurological to antimicrobial or metabolic targets.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-2-Allylpyrrolidine (Chiral Pool Approach)

Objective: Synthesize the core scaffold with high enantiomeric excess (ee) for biological testing.

-

Starting Material: L-Proline.

-

N-Protection: React L-Proline with Boc-anhydride (

) in NaOH/Dioxane to yield N-Boc-L-proline. -

Reduction: Reduce the carboxylic acid to the alcohol using Borane-DMS (

). -

Oxidation: Swern oxidation to the aldehyde N-Boc-L-prolinal.

-

Wittig Olefination: React the aldehyde with methyltriphenylphosphonium bromide (

) and KHMDS to install the vinyl group (forming the allyl chain equivalent if homologated, or use allyltributylstannane for direct allylation).-

Alternative (Direct Allylation): Anodic oxidation of N-Boc-proline followed by reaction with allyltrimethylsilane (

) and

-

-

Deprotection: Removal of Boc group with TFA/DCM.

-

Validation:

(CDCl

Protocol B: Minimum Inhibitory Concentration (MIC) Assay (Antifungal)

Objective: Quantify the antifungal potency of this compound derivatives against C. albicans.

-

Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

-

Inoculum: Adjust C. albicans (ATCC 90028) suspension to

to -

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 64 µg/mL).

-

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: Determine MIC as the lowest concentration showing 100% inhibition of visible growth (optically clear).

-

Control: Fluconazole (positive control) and DMSO (negative control).

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism for amphiphilic this compound derivatives.

Caption: Dual-action mechanism showing rapid membrane permeabilization (primary) and ergosterol pathway inhibition (secondary).

Part 6: References

-

Structure and Synthesis of Pyrrolidine Alkaloids

-

Antifungal Activity of Allyl-Phenol and Pyrrolidine Derivatives

-

Ruspolia Alkaloids (Natural Sources)

-

Synthesis of 2-Substituted Pyrrolidines

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Handling of 2-Allylpyrrolidine Hydrochloride

[1][2]

Executive Summary & Compound Identity

2-Allylpyrrolidine hydrochloride is a functionalized pyrrolidine derivative widely utilized as a chiral building block in the synthesis of pharmaceutical intermediates, particularly for matrix metalloproteinase inhibitors and isomeric catalysis ligands.[1][2] As a hydrochloride salt of a secondary amine, it exhibits distinct physicochemical properties—most notably high water solubility and hygroscopicity—that differentiate it from its volatile free-base counterpart.[1][2]

This guide provides a technical analysis of its solubility profile, experimental determination protocols, and handling requirements for research and drug development applications.[2][3]

Chemical Identity

| Parameter | Detail |

| Chemical Name | This compound hydrochloride |

| Stereochemistry | Available as (S)- (CAS: 197230-28-7), (R)-, or Racemic |

| Molecular Formula | C₇H₁₃N[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 147.65 g/mol (Salt); 111.19 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Primary Solubility | High in Water, Methanol, Ethanol; Low in Hexanes, Ether |

Physicochemical Solubility Profile

While specific thermodynamic solubility values can vary by batch purity and polymorph, the following profile is derived from structure-activity relationships (SAR) of analogous pyrrolidine salts (e.g., proline HCl, 2-methylpyrrolidine HCl).

Estimated Solubility Matrix (at 25°C)

| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Water (pH < 7) | Very High | > 100 mg/mL | Ion-dipole interactions dominate; the chloride counterion stabilizes the lattice in aqueous media.[1][2][3] |

| Methanol / Ethanol | High | 50 - 100 mg/mL | Soluble due to hydrogen bonding capabilities; solubility decreases as alcohol chain length increases.[1][2][3] |

| DMSO / DMF | High | > 50 mg/mL | High dielectric constant solvents effectively solvate the cation.[1][2] |

| Dichloromethane (DCM) | Moderate | 1 - 10 mg/mL | Limited solubility; often used in biphasic extraction after basification.[1][2][3] |

| Diethyl Ether / Hexanes | Insoluble | < 0.1 mg/mL | Critical for Purification: Used as anti-solvents to precipitate the salt from alcoholic solutions.[1][2][3] |

Technical Note: The solubility of this compound HCl is highly pH-dependent .

Experimental Protocols for Data Generation

Protocol A: Gravimetric Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4 or Water).[2][3]

-

Preparation: Weigh approx. 200 mg of this compound HCl into a chemically resistant glass vial (borosilicate).

-

Saturation: Add solvent in 250 µL increments, vortexing for 60 seconds between additions.

-

Equilibration: Once undissolved solid remains, place the vial in a shaker incubator at 25°C for 24 hours.

-

Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.[1][2][3]

-

Quantification:

Protocol B: pH-Dependent Partitioning (LogD Profiling)

Objective: Assess lipophilicity changes to predict extraction efficiency.[1][2][3]

-

System: Octanol / Phosphate Buffer (pH 7.4).

-

Method: Shake-flask method.

-

Analysis: Use HPLC-UV (low wavelength, ~210 nm due to lack of chromophore) or LC-MS for quantification in both phases.[1][2][3]

-

Expectation: Low LogD at pH 7.4 (partitions to buffer); High LogD at pH 12 (partitions to octanol).

Visualization: Solubility & Purification Logic[1][2][3]

The following diagram illustrates the solubility-driven workflow for purifying this compound HCl, leveraging its differential solubility in alcohols versus ethers.

Caption: Solubility-driven purification workflow utilizing the "Solvent/Anti-Solvent" principle (Methanol/Ether) to isolate high-purity salt.

Critical Handling & Stability Guidelines

Hygroscopicity Warning: this compound hydrochloride is prone to absorbing atmospheric moisture.[1][2][3] Water uptake leads to:

-

Deliquescence: The solid may turn into a sticky gum or oil.[1][2][3]

-

Weighing Errors: Significant mass variation during analytical weighing.[1][2][3]

-

Hydrolysis Risk: While the salt is stable, moisture can accelerate degradation if impurities are present.[1][2][3]

Recommended Storage:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13969620, Methyl (2R)-2-allylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link][2][3]

-

Organic Syntheses (2025). General Procedures for Pyrrolidine Salt Purification via Crystallization. Retrieved from [Link][2][3]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidine Hydrochloride Salts.[1][2][3] Retrieved from [Link][2][3][9]

Sources

- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine, 1-(2-propenyl)- | C7H13N | CID 558434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID | CAS#:121772-98-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride | C9H16ClNO2 | CID 13969620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 8. N-methylpyrrolidin-2-on hydrochloride | C5H10ClNO | CID 18629821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2-Dimethylpyrrolidine Hydrochloride | C6H14ClN | CID 44118457 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-2-Allylpyrrolidine from L-Proline via Diastereoselective Alkylation

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] Its rigid, five-membered structure can effectively orient substituents in three-dimensional space, enhancing molecular recognition and binding affinity to biological targets. Specifically, chiral 2-substituted pyrrolidines, such as 2-allylpyrrolidine, are valuable building blocks for the synthesis of complex natural products and pharmaceutical agents.[2]

L-proline, a naturally occurring amino acid, represents an ideal starting material for the synthesis of these chiral targets. As a member of the "chiral pool," it is inexpensive, readily available in high enantiomeric purity, and possesses a pre-defined stereocenter that can be used to direct the formation of new stereocenters.[3][4] This guide details a robust and widely-used strategy for the asymmetric synthesis of (S)-2-allylpyrrolidine, commencing from L-proline. The core of this strategy is the diastereoselective alkylation of a proline enolate, a method that leverages the inherent chirality of the starting material to control the stereochemical outcome of the reaction.[5][6]

Core Principle: Stereocontrol via Substrate-Directed Alkylation

The cornerstone of this synthesis is the generation of a planar enolate from a protected L-proline ester. The existing stereocenter at the C5 position (adjacent to the nitrogen) effectively shields one face of the enolate. This steric hindrance directs the incoming electrophile (in this case, an allyl group) to the opposite, less hindered face, resulting in a highly diastereoselective transformation.

Several factors are critical for achieving high selectivity:

-

N-Protecting Group: A bulky N-protecting group, such as tert-butyloxycarbonyl (Boc), is crucial. It not only prevents unwanted N-alkylation but also contributes significantly to the steric environment that directs the electrophile's approach.[5]

-

Reaction Conditions: The reaction is performed under kinetic control at very low temperatures (-78 °C). This is essential to prevent enolate equilibration and potential racemization, ensuring that the stereochemical information from the starting material is faithfully transferred to the product.[7][8]

-

Chiral Auxiliaries: While the inherent chirality of proline provides a degree of control, diastereoselectivity can be dramatically enhanced by employing a chiral auxiliary, such as a menthyl group, in the ester moiety.[8] The bulky chiral auxiliary works in concert with the proline ring to create a highly organized transition state that strongly favors one diastereomer.

Figure 2. Overall synthetic workflow from L-Proline.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-proline (N-Boc-L-proline)

Rationale: The secondary amine of proline is nucleophilic and must be protected to prevent side reactions during the base-mediated alkylation step. The Boc group is ideal due to its stability under basic conditions and its straightforward removal under acidic conditions.

-

Materials: L-proline (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), 1,4-Dioxane, Sodium hydroxide (1.1 eq), Water.

-

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the stirred proline solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

-

Protocol 2: Synthesis of N-Boc-L-proline Methyl Ester

Rationale: The carboxylic acid must be converted to an ester to render the α-proton sufficiently acidic for deprotonation by LDA. A simple methyl ester is often sufficient, though higher diastereoselectivity can be achieved with bulkier chiral esters. [8]

-

Materials: N-Boc-L-proline (1.0 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Iodomethane (CH₃I, 1.2 eq), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of N-Boc-L-proline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add iodomethane dropwise to the suspension.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure methyl ester.

-

Protocol 3: Diastereoselective α-Allylation

Rationale: This is the key stereochemistry-defining step. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that rapidly and cleanly generates the enolate. The reaction must be maintained at -78 °C to ensure it proceeds under kinetic control, maximizing diastereoselectivity. [8]

-

Materials: N-Boc-L-proline Methyl Ester (1.0 eq), Diisopropylamine (1.1 eq), n-Butyllithium (n-BuLi, 1.05 eq), Allyl bromide (1.2 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Prepare LDA solution: In a flame-dried, argon-purged flask, dissolve diisopropylamine in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise and stir for 30 minutes at 0 °C, then cool back to -78 °C.

-

In a separate flame-dried flask under argon, dissolve the N-Boc-L-proline methyl ester in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared LDA solution to the ester solution via cannula, dropwise, at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add allyl bromide dropwise to the enolate solution at -78 °C. Stir for 2-3 hours at this temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography to isolate the major diastereomer.

-

Protocol 4: Deprotection and Reduction to (S)-2-Allylpyrrolidine

Rationale: The final step involves the removal of both protecting groups. The Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA). The resulting amino ester is then reduced directly to the amino alcohol (2-allylpyrrolidinemethanol), followed by conversion to the target pyrrolidine if needed, or more commonly, the ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which also removes many common N-protecting groups in the process. A two-step deprotection/reduction is often cleaner.

-

Materials: Allylated N-Boc-proline ester (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium aluminum hydride (LiAlH₄, 2.0 eq), Anhydrous THF.

-

Procedure:

-

Boc Deprotection: Dissolve the purified allylated ester in DCM and add an equal volume of TFA. Stir at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure to remove TFA and DCM. The crude amino ester is often carried forward without further purification.

-

Ester Reduction: In a flame-dried flask under argon, prepare a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C.

-

Dissolve the crude amino ester from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Allow the reaction to warm to room temperature, then gently reflux for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile) to yield (S)-2-allylpyrrolidine.

-

Data Summary: Impact of Ester Group on Diastereoselectivity

The choice of the ester group has a profound impact on the diastereoselectivity of the allylation. While a simple methyl ester provides moderate selectivity, a bulky chiral auxiliary like (+)-menthol can significantly improve the outcome. [8]

| Ester Moiety | Electrophile | Diastereomeric Ratio (2S:2R) | Combined Yield | Reference |

|---|---|---|---|---|

| Methyl | Allyl Bromide | 53 : 47 | 75% | [8] |

| (-)-Menthyl | Allyl Bromide | 75 : 25 | 78% | [8] |

| (+)-Menthyl | Allyl Bromide | 89 : 11 | 76% | [8] |

| (+)-Menthyl | Methyl Iodide | 94 : 6 | 85% | [8]|

Alternative Methodologies

While substrate-controlled diastereoselective alkylation is a robust method, other advanced strategies exist:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful method involves the reaction of a proline nucleophile with an allyl electrophile under the control of a chiral palladium catalyst. It offers the potential for high enantioselectivity, often independent of a substrate's inherent chirality. [1][9]* Enzymatic Cascades: Biocatalytic methods, such as those employing a tryptophan synthase β-subunit (TrpB)-imine reductase (IRED) cascade, are emerging as scalable and environmentally friendly routes to noncanonical proline derivatives. [10]

Conclusion